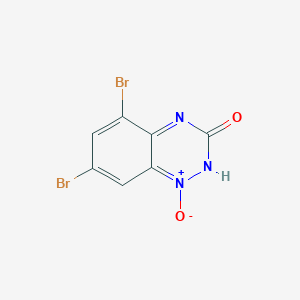

5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide

Description

Systematic Nomenclature and IUPAC Conventions

The compound is systematically named This compound under IUPAC guidelines. The numbering prioritizes the benzotriazine core, with positions 1, 2, and 4 assigned to nitrogen atoms in the triazine ring. Substituents are enumerated as follows:

- Bromine atoms at positions 5 and 7 on the benzene ring.

- A ketone group at position 3, denoted by the suffix "-one."

- An N-oxide group at position 1, indicated by "1-oxide."

Alternative names include 5,7-dibromo-1-oxido-1,2,4-benzotriazin-3(4H)-one and 5,7-dibromo-1-hydroxy-1,2,4-benzotriazin-3(4H)-one, reflecting tautomeric forms. The CAS registry number 1082747-32-7 uniquely identifies this compound in chemical databases.

Molecular Structure and Crystallographic Characterization

The molecular formula C₇H₃Br₂N₃O₂ corresponds to a molar mass of 320.93 g/mol . While direct crystallographic data for this compound is limited, related benzotriazine N-oxides exhibit monoclinic crystal systems with space groups such as C2/c and unit cell parameters approximating a = 16.63 Å, b = 7.80 Å, and c = 16.01 Å. X-ray diffraction studies of analogous structures reveal planar heterocyclic cores with slight deviations due to steric effects from substituents.

Table 1: Key Structural Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₇H₃Br₂N₃O₂ | |

| Molecular Weight | 320.93 g/mol | |

| Expected Crystal System | Monoclinic | |

| Characteristic Bond Lengths | N-O: ~1.32 Å; C-Br: ~1.89 Å |

Spectroscopic data includes ¹H NMR signals for aromatic protons near δ 7.48–8.31 ppm and ¹³C NMR peaks for carbonyl carbons at ~155–171 ppm, consistent with benzotriazinone frameworks. Infrared spectroscopy shows carbonyl stretches at ~1700 cm⁻¹ and N-O vibrations near 1250 cm⁻¹.

Tautomerism and Resonance Stabilization Phenomena

The 1-oxide group facilitates tautomerism between N-oxide and N-hydroxy forms. In aqueous environments, the N-oxide tautomer dominates due to stabilization via resonance delocalization of the oxide lone pair into the aromatic π-system. Computational studies of analogous compounds reveal energy barriers of ~20–25 kcal/mol for tautomeric interconversion, favoring the N-oxide form by ~3–5 kcal/mol.

Resonance structures highlight electron delocalization across the triazine ring, with the N-oxide group acting as an electron-withdrawing moiety. This conjugation reduces electrophilicity at position 3 while enhancing stability at position 1.

Comparative Analysis with Related Benzotriazine Derivatives

Table 2: Comparison with Key Benzotriazine Analogues

The bromine substituents in this compound introduce strong electron-withdrawing effects , lowering the LUMO energy (-2.1 eV estimated) compared to non-halogenated analogues (-1.5 eV). This enhances reactivity in cross-coupling reactions, as seen in Suzuki-Miyaura couplings with thiophene derivatives. Unlike tirapazamine, which targets hypoxic cells via bioreduction, the brominated derivative’s applications lean toward material science , particularly in photocatalytic hydrogen evolution.

Properties

IUPAC Name |

5,7-dibromo-1-oxido-2H-1,2,4-benzotriazin-1-ium-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2N3O2/c8-3-1-4(9)6-5(2-3)12(14)11-7(13)10-6/h1-2H,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFBDNJBKVGDJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC(=O)N[N+](=C21)[O-])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide typically involves the bromination of 1,2,4-benzotriazin-3(4H)-one. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with continuous monitoring and control of reaction parameters. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound to its lower oxidation state forms.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo-benzotriazine derivatives, while substitution reactions can produce a variety of functionalized benzotriazine compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the benzotriazine core play crucial roles in binding to these targets, leading to the modulation of biological pathways and effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks and Substituent Effects

The compound’s benzotriazinone 1-oxide core distinguishes it from other heterocyclic systems. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

- Heteroatom Influence: The benzotriazinone core (N,N,O) contrasts with benzothiadiazine (N,S,O) and benzodithiazine (S,S,N) systems. These differences alter electronic properties and reactivity. For example, sulfur-containing analogs (e.g., benzothiadiazines) exhibit stronger π-acceptor behavior due to sulfur’s electronegativity .

- Substituent Effects: Bromine atoms in the target compound increase molecular weight and lipophilicity compared to chlorine-substituted analogs (e.g., 345.62 g/mol for trichloro-benzothiadiazine vs. ~369.83 g/mol for dibromo-benzotriazinone). Bromine’s larger atomic radius may also sterically hinder interactions in biological systems.

Spectroscopic and Physicochemical Properties

While direct spectral data for the target compound is unavailable, comparisons with analogs reveal trends:

- IR Spectroscopy: Benzotriazinones typically show strong C=O stretches near 1680–1700 cm⁻¹, while benzothiadiazines exhibit SO₂ asymmetric/symmetric stretches at 1310–1350 cm⁻¹ . The 1-oxide group in adenine nucleotides reduces aromaticity, as seen in altered ring vibration patterns .

- NMR Spectroscopy: In benzodithiazine derivatives (e.g., compound 12 in ), deshielded protons near electronegative substituents (e.g., Cl, Br) resonate downfield (δ 7.2–8.5 ppm). Similar shifts are expected for the dibromo-benzotriazinone.

Biological Activity

5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide (DBBTO) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data regarding its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- Chemical Formula : C7H3Br2N3O

- Molecular Weight : Approximately 292.92 g/mol

- CAS Number : 1082747-32-7

This compound features a benzotriazinone core structure with bromine substituents at the 5 and 7 positions, which may influence its biological properties.

Synthesis of DBBTO

The synthesis of DBBTO typically involves the bromination of benzotriazinone derivatives followed by oxidation processes. Various methodologies have been explored to enhance yield and purity:

- Bromination : Utilizes bromine or brominating agents in solvent systems.

- Oxidation : Employs oxidizing agents such as hydrogen peroxide or sodium hypochlorite to convert the intermediate products into the final compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of DBBTO. The compound has been evaluated against various cancer cell lines, including HepG2 (human liver carcinoma) and MCF-7 (breast cancer):

- In Vitro Studies :

- DBBTO exhibited significant cytotoxicity against HepG2 cells with an IC50 value of approximately 6.525 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.06 μM) .

- Mechanistic studies suggested that DBBTO induces apoptosis through the activation of caspases and modulation of cell cycle regulators such as p53 .

Antimicrobial Activity

In addition to its anticancer properties, DBBTO has demonstrated antimicrobial effects:

- Against Bacterial Strains : The compound showed effective inhibition against E. coli, suggesting potential as an antibacterial agent .

- Mechanism of Action : The antimicrobial activity is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

- Study on HepG2 Cells :

- Antimicrobial Efficacy :

Data Summary Table

| Biological Activity | Cell Line/Organism | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Anticancer | HepG2 | 6.525 | Apoptosis induction via caspase activation |

| Antimicrobial | E. coli | Not specified | Membrane disruption |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide?

Answer:

The synthesis typically involves bromination of a benzotriazinone oxide precursor under controlled conditions. For example, analogous compounds like as-triazin-3(4H)-one 1-oxide derivatives are synthesized via oxidation of precursors using reagents such as peracids (e.g., m-chlorobenzenesulfonic acid) or bromate salts . Bromination steps may employ bromine or brominating agents in inert solvents (e.g., DCM or benzene), with yields optimized by adjusting stoichiometry and reaction time. Characterization via NMR and IR spectroscopy is critical to confirm regioselectivity and purity .

Advanced: How does precursor morphology influence the synthesis of benzotriazinone oxide derivatives?

Answer:

The physical form of precursors, such as microcrystalline vs. macrocrystalline structures, significantly impacts reactivity. For instance, microcrystalline 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide exhibits higher reactivity in acetoxylation reactions compared to macrocrystalline forms due to increased surface area and accessibility of reactive sites. X-ray diffraction (XRD) is essential to characterize morphology and guide solvent selection (e.g., using polar aprotic solvents) to enhance conversion efficiency .

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer:

- XRD : Resolves crystal structure and polymorphism, critical for reproducibility .

- NMR (¹H/¹³C) : Confirms molecular structure and substituent positions. For brominated analogs, coupling constants and splitting patterns help verify regiochemistry .

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, Br-C stretching) .

- Mass Spectrometry : Validates molecular weight and isotopic patterns for bromine atoms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.